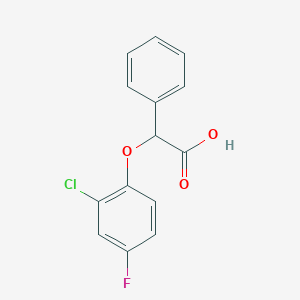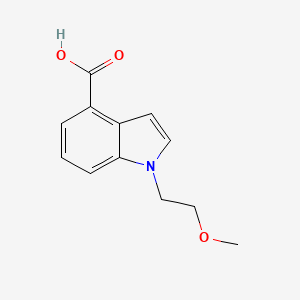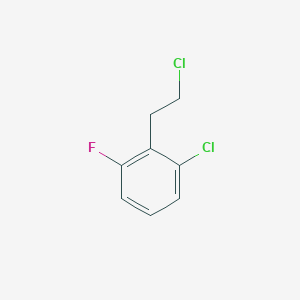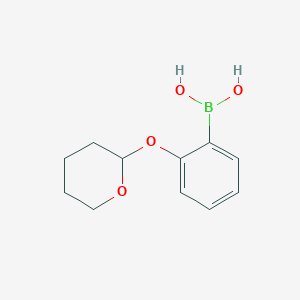
2-(Tetrahydropyran-2-yloxy)phenylboronic acid
Vue d'ensemble
Description
“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a chemical compound with the molecular formula C11H15BO4 . It has a molecular weight of 222.05 g/mol . The compound is also known by other names such as [2-(oxan-2-yloxy)phenyl]boronic acid and 2-HYDROXYPHENYLBORONIC ACID THP-ETHER .
Molecular Structure Analysis
The InChI code for “2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is 1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s canonical SMILES representation is B(C1=CC=CC=C1OC2CCCCO2)(O)O .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(Tetrahydropyran-2-yloxy)phenylboronic acid” are not available, it’s known that phenylboronic acids are versatile compounds used in various chemical reactions . They’re particularly useful in Suzuki-Miyaura cross-coupling reactions.
Physical And Chemical Properties Analysis
“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” has several computed properties . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 and a topological polar surface area of 58.9 Ų. Its exact mass and monoisotopic mass are both 222.1063391 g/mol. The compound has a complexity of 212.
Applications De Recherche Scientifique
-
Scientific Field: Analytical Sciences
- Application Summary : PBA derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Methods of Application : The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .
- Results or Outcomes : This has led to new aspects of related research efforts .
-
Scientific Field: Biomedical Applications
- Application Summary : The conjugation of PBA with chitosan (CS), a cationic polysaccharide, has shown to exhibit a plethora of properties that can be exploited for a variety of applications .
- Methods of Application : Chemical modification on the primary amine group or the hydroxyl group of CS can augment its application to achieve a specific biomedical application .
- Results or Outcomes : An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent .
-
Scientific Field: Proteomics Research
- Application Summary : “2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a product used for proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
-
Scientific Field: Synthesis of Tetrahydropyran Derivatives
- Application Summary : Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . “2-(Tetrahydropyran-2-yloxy)phenylboronic acid” could potentially be used in the synthesis of these derivatives .
- Methods of Application : The synthesis of tetrahydropyran derivatives involves various synthetic methods such as hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .
- Results or Outcomes : The synthesis of these derivatives has applications in the total synthesis of neopeltolide, a marine macrolide natural product .
-
Scientific Field: Proteomics Research
- Application Summary : “2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a product used for proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
-
Scientific Field: Synthesis of Natural Products
- Application Summary : 2-tetrahydropyranylacetic acid substructures found in many tetrahydropyran-containing natural products might be biosynthetically derived from the corresponding ζ-hydroxy α,β-unsaturated thioesters via intramolecular oxa-Michael reaction .
- Methods of Application : The synthesis of these derivatives involves various synthetic methods such as hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .
- Results or Outcomes : The synthesis of these derivatives has applications in the total synthesis of neopeltolide, a marine macrolide natural product .
Orientations Futures
“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a reagent in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity. It’s also used in the synthesis of organic semiconductors . These applications suggest potential future directions in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
[2-(oxan-2-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKRMUSMQFLZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675158 | |
| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydropyran-2-yloxy)phenylboronic acid | |
CAS RN |
502159-01-5 | |
| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine](/img/structure/B1451869.png)
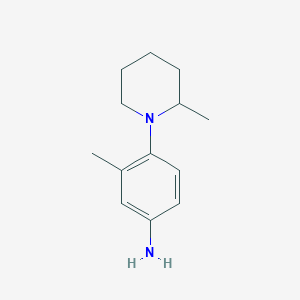
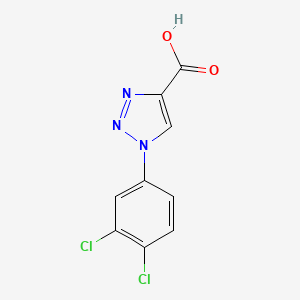
![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)
![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
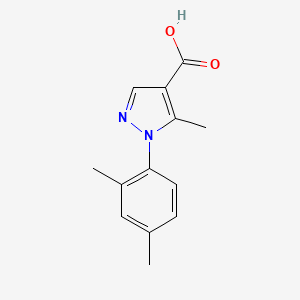
amine](/img/structure/B1451881.png)
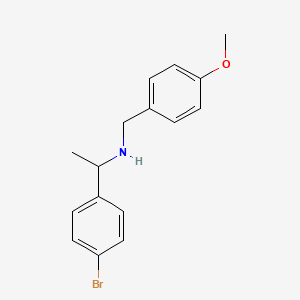
![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)
